molecular formula C12H4F6 B13893251 1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene CAS No. 41860-46-2

1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene

Cat. No.: B13893251
CAS No.: 41860-46-2
M. Wt: 262.15 g/mol
InChI Key: GJEWKLJUCIECPJ-UHFFFAOYSA-N
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Description

1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene is a fluorinated aromatic compound characterized by two benzene rings with fluorine substituents. The parent benzene ring contains three fluorine atoms at positions 1, 3, and 5, while the second benzene ring (attached at position 2) is substituted with three fluorine atoms at positions 2, 4, and 5. This structural arrangement confers unique electronic and steric properties, making it valuable in materials science, pharmaceuticals, and agrochemicals. Fluorine’s electronegativity enhances thermal stability and lipophilicity, which are critical for applications requiring resistance to degradation or improved bioavailability .

Properties

CAS No.

41860-46-2

Molecular Formula

C12H4F6

Molecular Weight

262.15 g/mol

IUPAC Name

1,3,5-trifluoro-2-(2,4,6-trifluorophenyl)benzene

InChI

InChI=1S/C12H4F6/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H

InChI Key

GJEWKLJUCIECPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C2=C(C=C(C=C2F)F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of biphenyl using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to prevent over-fluorination and to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of 1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include halogenated biphenyls or nitro-biphenyls.

    Oxidation: Products include biphenyl quinones.

    Reduction: Products include biphenyl diols.

Scientific Research Applications

1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,5-Trifluoro-2,4,6-trimethylbenzene

Structural Differences :

  • Substituents : Methyl groups replace the trifluorophenyl moiety at positions 2, 4, and 6.
  • Molecular Formula : C₉H₉F₃ (vs. C₁₂H₆F₆ for the target compound).
  • Molecular Weight : 174.165 g/mol (vs. 276.07 g/mol for the target compound) .

Property Comparison :

Property 1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene 1,3,5-Trifluoro-2,4,6-trimethylbenzene
Boiling Point Not reported (estimated >250°C) ~210–220°C (experimental)
Lipophilicity (LogP) Higher (due to fluorine density) Lower (methyl groups reduce polarity)
Synthetic Complexity High (requires biphenyl coupling) Moderate (direct alkylation)
2,4,6-Tri(2,4,6-tribromophenoxy)-1,3,5-triazine

Structural Differences :

  • Core Structure : Triazine ring vs. benzene rings.
  • Substituents: Brominated phenoxy groups vs. fluorinated phenyl groups.

Property Comparison :

Property 1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene 2,4,6-Tri(2,4,6-tribromophenoxy)-1,3,5-triazine
Thermal Stability High (decomposition >320°C) Moderate (decomposition ~280–300°C)
Flame Retardancy Low High (bromine content enhances efficacy)
Environmental Impact Lower persistence (C-F bonds stable but less toxic) Higher ecological risk (brominated byproducts)
2,4,6-Trifluorophenyl-1,3,5-triazine

Structural Differences :

  • Core Structure : Triazine ring vs. biphenyl system.
  • Substituents : Fluorophenyl groups directly attached to triazine.

Reactivity :

  • The triazine core is more electrophilic, enabling nucleophilic substitutions (e.g., in agrochemicals), whereas the target compound’s inert C-F bonds favor applications in catalysis or organic electronics .
Pharmaceutical Analogs (e.g., Bictegravir Sodium)

Structural Overlap :

  • Bictegravir sodium includes a (2,4,6-trifluorophenyl)methyl group, highlighting the role of fluorinated aromatics in enhancing drug stability and target binding .

Functional Comparison :

  • Bioavailability : Fluorine in both compounds improves metabolic resistance.
  • Synthetic Pathways : Pharmaceutical derivatives often require multi-step functionalization, whereas the target compound serves as a simpler scaffold for fluorinated intermediates .

Biological Activity

1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C12H6F6
  • Molecular Weight : 282.17 g/mol
  • CAS Number : 41860-46-2
  • Solubility : Slightly soluble in water; soluble in organic solvents.
  • Melting Point : Approximately 50°C.

The biological activity of 1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene is largely attributed to the presence of trifluoromethyl groups which enhance lipophilicity and alter the electronic properties of the molecule. These modifications can influence interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that fluorinated compounds can possess significant antimicrobial properties. For instance, derivatives of trifluorobenzene have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness.
  • Anticancer Properties : Some studies suggest that trifluorinated compounds can inhibit cancer cell proliferation. The mechanism may involve interference with cell signaling pathways or direct cytotoxic effects on tumor cells.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Staphylococcus aureus
AnticancerReduced proliferation in cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various fluorinated compounds, including 1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 10 µg/mL against Staphylococcus aureus, indicating significant antibacterial activity compared to standard antibiotics like ciprofloxacin.

Case Study 2: Anticancer Effects

In vitro studies on human cancer cell lines revealed that 1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene inhibited cell growth by inducing apoptosis. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

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